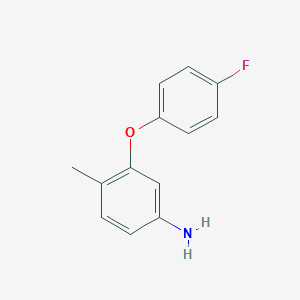![molecular formula C24H18BrFS B14117060 2-(5-Bromo-2-methylbenzyl)-5-(4'-fluoro-[1,1'-biphenyl]-4-yl)thiophene](/img/structure/B14117060.png)
2-(5-Bromo-2-methylbenzyl)-5-(4'-fluoro-[1,1'-biphenyl]-4-yl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-2-methylbenzyl)-5-(4’-fluoro-[1,1’-biphenyl]-4-yl)thiophene is a complex organic compound that features a thiophene ring substituted with a bromomethylbenzyl group and a fluorobiphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4’-fluoro-[1,1’-biphenyl]-4-yl)thiophene typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the bromomethylbenzyl and fluorobiphenyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromo-2-methylbenzyl)-5-(4’-fluoro-[1,1’-biphenyl]-4-yl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The biphenyl and thiophene rings can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.
Aplicaciones Científicas De Investigación
2-(5-Bromo-2-methylbenzyl)-5-(4’-fluoro-[1,1’-biphenyl]-4-yl)thiophene has several scientific research applications:
Material Science: It can be used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Organic Electronics: It can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-2-methylbenzyl)-5-(4’-fluoro-[1,1’-biphenyl]-4-yl)thiophene depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. In material science, its electronic properties can influence the performance of devices like OLEDs and OPVs.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromobenzyl 4-methyl-4-pentenyl ether
- 4-Bromo-2-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
Compared to similar compounds, 2-(5-Bromo-2-methylbenzyl)-5-(4’-fluoro-[1,1’-biphenyl]-4-yl)thiophene stands out due to its specific substitution pattern on the thiophene ring, which imparts unique electronic and steric properties. These properties can enhance its performance in applications such as organic electronics and medicinal chemistry.
Propiedades
Fórmula molecular |
C24H18BrFS |
|---|---|
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
2-[(5-bromo-2-methylphenyl)methyl]-5-[4-(4-fluorophenyl)phenyl]thiophene |
InChI |
InChI=1S/C24H18BrFS/c1-16-2-9-21(25)14-20(16)15-23-12-13-24(27-23)19-5-3-17(4-6-19)18-7-10-22(26)11-8-18/h2-14H,15H2,1H3 |
Clave InChI |
MEXURIJMWCQKQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Br)CC2=CC=C(S2)C3=CC=C(C=C3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


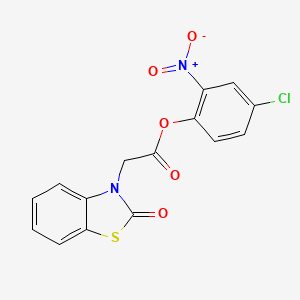
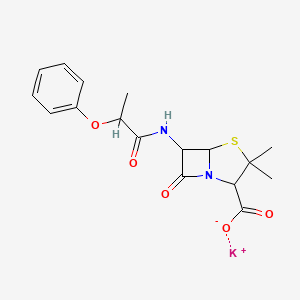
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14116992.png)
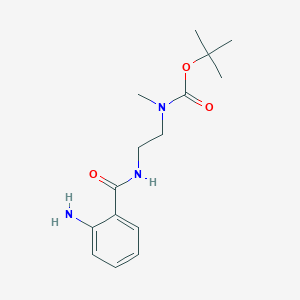
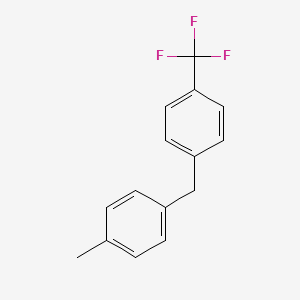
![((4-Oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl)triphenylphosphonium chloride](/img/structure/B14117029.png)
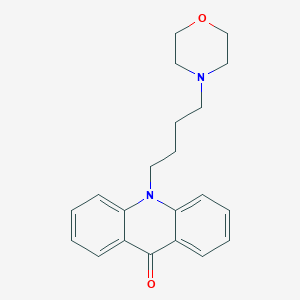
![Tridecafluorooctyl [3-(trimethoxysilyl)propyl]carbamate](/img/structure/B14117043.png)
![1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14117045.png)

![3-benzyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14117049.png)
![3-(4-ethoxyphenyl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117050.png)

